molecular formula C8H7ClINO2 B1588396 Methyl 2-amino-5-chloro-3-iodobenzoate CAS No. 289039-84-5

Methyl 2-amino-5-chloro-3-iodobenzoate

Cat. No.: B1588396
CAS No.: 289039-84-5
M. Wt: 311.5 g/mol
InChI Key: VTDNWMZYPVQPCN-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2 and a molecular weight of 311.50 g/mol . It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.

Scientific Research Applications

Methyl 2-amino-5-chloro-3-iodobenzoate has several applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

Target of Action

Methyl 2-amino-5-chloro-3-iodobenzoate is a nonsteroidal anti-inflammatory drug . Its primary targets are enzymes known as cyclooxygenases (COX-1 and COX-2). These enzymes play a crucial role in the production of prostaglandins, which are compounds in the body that cause inflammation, pain, and fever .

Mode of Action

This compound works by inhibiting the activity of the cyclooxygenase enzymes . By blocking these enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The action of this compound primarily affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins. By inhibiting the cyclooxygenase enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

Like other nonsteroidal anti-inflammatory drugs, it is likely to be well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of prostaglandin synthesis by this compound results in reduced inflammation, pain, and fever . This makes it effective in the management of conditions such as arthritis, where inflammation is a primary symptom .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption of the drug. Additionally, factors such as temperature and humidity can impact the stability of this compound .

Safety and Hazards

“Methyl 2-amino-5-chloro-3-iodobenzoate” is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. In case of inhalation, remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur .

Preparation Methods

The synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-chlorobenzoic acid and iodine.

    Reaction Conditions: The reaction involves the iodination of 2-amino-5-chlorobenzoic acid in the presence of a suitable oxidizing agent, followed by esterification with methanol to form the methyl ester.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-5-chloro-3-iodobenzoate undergoes various chemical reactions, including :

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and iodo groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product.

Comparison with Similar Compounds

Methyl 2-amino-5-chloro-3-iodobenzoate can be compared with other similar compounds such as :

  • Methyl 3-iodobenzoate
  • 1-Chloro-3-iodobenzene
  • Methyl 5-chloroanthranilate
  • 4-Chloro-2-iodoaniline
  • 2-amino-3-iodo-benzoic acid

These compounds share structural similarities but differ in their specific substituents and chemical properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

methyl 2-amino-5-chloro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDNWMZYPVQPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427312
Record name Methyl 2-amino-5-chloro-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-84-5
Record name Methyl 2-amino-5-chloro-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-chloro-3-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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